molecular formula C11H18ClN3 B13823597 N-(piperidin-4-ylmethyl)pyridin-2-amine,hydrochloride

N-(piperidin-4-ylmethyl)pyridin-2-amine,hydrochloride

Cat. No.: B13823597
M. Wt: 227.73 g/mol
InChI Key: OHLQIRJKQSQFIX-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-11-10(2-1-5-14-11)8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2,(H2,12,14);1H

InChI Key

OHLQIRJKQSQFIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(N=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction is efficient for the preparation of piperidines and related compounds.

Industrial Production Methods

Industrial production methods for piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The reactions are often catalyzed by metal complexes, such as gold(I) or iron complexes, under specific conditions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized to yield bioactive molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride include other piperidine derivatives, such as:

Uniqueness

Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological activities and synthetic versatility. Its combination of piperidine and pyridine moieties allows for diverse chemical modifications and potential therapeutic applications .

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